![molecular formula C9H14ClF2NO2 B2405953 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide CAS No. 2411223-73-7](/img/structure/B2405953.png)
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the K2P potassium channel, TASK-3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves the activation of the K2P potassium channel, TASK-3. This channel plays a crucial role in regulating neuronal excitability and is involved in the modulation of pain signals in the nervous system. By activating this channel, this compound reduces the excitability of pain-sensing neurons, leading to a decrease in pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its pain-reducing effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is its selectivity for the TASK-3 channel, which reduces the risk of off-target effects. This compound is also highly potent, allowing for the use of lower concentrations in experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of more potent and selective activators of the TASK-3 channel, which could lead to the development of more effective therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its selective activation of the TASK-3 channel makes it a valuable tool for studying the role of this channel in pain modulation and other physiological processes. Further research is needed to fully understand the potential of this compound and to develop more effective therapies for various diseases.
Synthesemethoden
The synthesis of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves a multi-step process that begins with the reaction of 3-(difluoromethoxy)cyclopentanone with ethyl chloroformate, followed by the reaction with 2-amino-2-methylpropan-1-ol to form the intermediate compound. The intermediate compound is then subjected to chlorination with thionyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where this compound has been shown to reduce pain sensitivity in animal models. This compound has also been studied for its potential use in treating depression and anxiety disorders, where it has been shown to have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-5(10)8(14)13-6-2-3-7(4-6)15-9(11)12/h5-7,9H,2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJQVUADBZHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

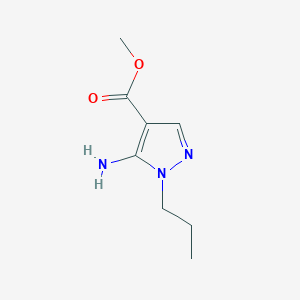

![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
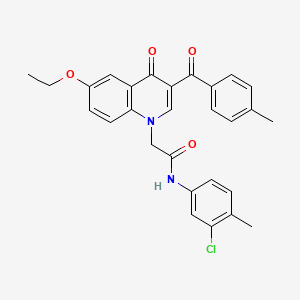
![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)
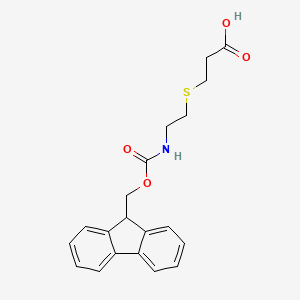
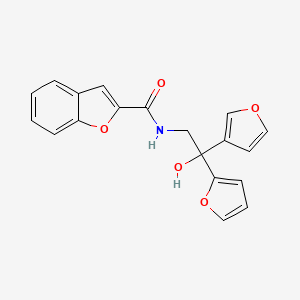


![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)
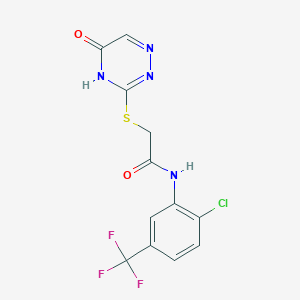
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)